Cas no 82911-79-3 ((S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate)
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- Fmoc-Tyr-OMe
- L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-tyrosine methyl ester
- AKOS016014614
- EN300-7401343
- MFCD16037899
- SCHEMBL7984402
- (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- DS-6847
- methyl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate
- METHYL (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE
- N-Fmoc-L-tyrosine methyl ester
- 82911-79-3
- CS-0040950
- Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- N-fmoc-(l)-tyrosine methyl ester
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- MDL: MFCD16037899
- Inchi: 1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)/t23-/m0/s1
- InChI Key: NWIXWDJMIUGINH-QHCPKHFHSA-N
- SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)OC)CC1C=CC(O)=CC=1
Computed Properties
- Exact Mass: 417.15800
- Monoisotopic Mass: 417.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Density: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 122-125 ºC
- Solubility: Insuluble (2.4E-3 g/L) (25 ºC),
- PSA: 84.86000
- LogP: 4.40590
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA157-250mg |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95+% | 250mg |
40CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA157-1g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95+% | 1g |
48CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA157-5g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95+% | 5g |
99.0CNY | 2021-07-14 | |
| Chemenu | CM255203-10g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95% | 10g |
$148 | 2021-06-09 | |
| Chemenu | CM255203-25g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95% | 25g |
$271 | 2021-06-09 | |
| Alichem | A019110926-10g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95% | 10g |
$152.25 | 2023-09-01 | |
| Alichem | A019110926-25g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate |
82911-79-3 | 95% | 25g |
$290.00 | 2023-09-01 | |
| abcr | AB441067-1 g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); . |
82911-79-3 | 95% | 1g |
€72.90 | 2023-07-18 | |
| abcr | AB441067-5 g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); . |
82911-79-3 | 95% | 5g |
€84.90 | 2023-07-18 | |
| abcr | AB441067-10 g |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); . |
82911-79-3 | 95% | 10g |
€99.80 | 2023-07-18 |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Production Method
Production Method 1
1.2 Solvents: 1,4-Dioxane ; rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 °C
Production Method 5
1.2 Reagents: Acetic acid Solvents: Water ; rt
2.1 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; 25 min, rt
Production Method 6
Production Method 7
1.2 Reagents: Citric acid Solvents: Water ; acidified, rt
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Solvents: Water ; rt
Production Method 13
1.2 Reagents: Trifluoroacetic acid ; 2 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10
Production Method 14
2.1 Reagents: Sodium carbonate Solvents: Water
2.2 Solvents: 1,4-Dioxane ; rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Raw materials
- L-Tyrosine
- (9H-fluoren-9-yl)methyl chloroformate
- Fmoc-Tyr(tBu)-OH
- Methyl L-tyrosinate
- L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, methyl ester
- Fmoc-OSu
- Fmoc-Tyr-OH
- Deblocking Solution [Dichloroacetic Acid-Toluene (3:97)]
- 9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate
- L-Tyrosine, O-[2-[(1,1-dimethylethyl)diphenylsilyl]ethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
- H-Tyr-OMe.HCl
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Preparation Products
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Suppliers
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Recent Advances in the Application of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS: 82911-79-3) in Chemical Biology and Pharmaceutical Research
The compound (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS: 82911-79-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a derivative of tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, plays a crucial role in peptide synthesis and drug development. Its unique structural features, including the Fmoc group and the hydroxyphenyl moiety, make it a versatile building block for the synthesis of complex peptides and peptidomimetics. Recent studies have explored its applications in the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and antimicrobial agents.
One of the key areas of research involving (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is its use in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a temporary protecting group for the amino terminus during SPPS, owing to its stability under basic conditions and ease of removal under mild conditions. Recent advancements have focused on optimizing the synthesis protocols to improve yield and purity, as well as exploring its compatibility with other protecting groups and coupling reagents. These developments have significantly enhanced the efficiency of peptide synthesis, enabling the production of longer and more complex peptides with high fidelity.
In addition to its role in peptide synthesis, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate has been investigated for its potential therapeutic applications. For instance, researchers have utilized this compound as a precursor for the synthesis of tyrosine kinase inhibitors, which are critical in the treatment of various cancers. The hydroxyphenyl group in the molecule serves as a key pharmacophore, enabling interactions with the active sites of tyrosine kinases. Recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models.
Another promising area of research involves the use of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate in the development of antimicrobial peptides (AMPs). AMPs are emerging as a potential solution to the growing problem of antibiotic resistance. The incorporation of this compound into AMP designs has been shown to enhance their stability and bioavailability, while maintaining their antimicrobial activity. Recent findings suggest that these modified AMPs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal toxicity to mammalian cells.
Furthermore, the compound has been explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). The hydroxyphenyl moiety is a key structural element in many compounds that target amyloid-beta (Aβ) aggregation, a hallmark of AD. Researchers have synthesized derivatives of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate that can inhibit Aβ aggregation and reduce neurotoxicity in vitro. These findings open new avenues for the development of small-molecule therapeutics for AD and other protein-misfolding diseases.
In conclusion, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS: 82911-79-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. Ongoing research is expected to further elucidate its potential and expand its utility in drug discovery and development. The compound's versatility and efficacy make it a promising candidate for future innovations in the field.
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